

# Structure-Activity Relationship (SAR) of Butoxy Benzamides: A Multi-Target Technical Guide

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## Compound of Interest

**Compound Name:** Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)-

**CAS No.:** 73664-73-0

**Cat. No.:** B13768738

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## Executive Summary

The butoxy benzamide scaffold is a highly versatile pharmacophore utilized across diverse therapeutic and toxicological domains. Characterized by a benzamide core tethered to a four-carbon ether linkage, this structure provides a unique balance of lipophilicity, steric bulk, and hydrogen-bonding capability. This technical guide explores the structure-activity relationship (SAR) of butoxy benzamides, detailing how precise structural modifications dictate their efficacy as neuroprotective agents, antimicrobial enzyme inhibitors, and direct-acting mutagens.

## The Butoxy Benzamide Pharmacophore: Structural Rationale

At its core, the butoxy benzamide structure acts as a "molecular anchor." The benzamide moiety provides a rigid, planar surface capable of  $\pi$ - $\pi$  stacking and hydrogen bonding via the amide nitrogen and carbonyl oxygen. Meanwhile, the butoxy chain offers a flexible, lipophilic tail that efficiently occupies hydrophobic binding pockets in target proteins or intercalates into

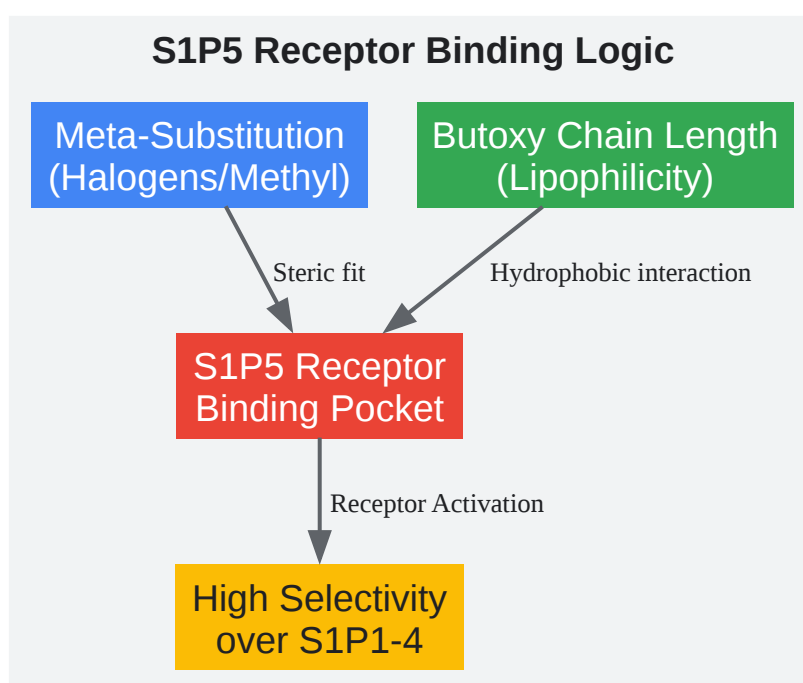
lipid bilayers and nucleic acid grooves. By tuning the substitution patterns on the benzamide ring or modifying the amide nitrogen, researchers can drastically shift the molecule's biological target profile.

## Neurological Targets: S1P5 Selectivity and AChE/BACE-1 Inhibition

### Sphingosine-1-Phosphate-5 (S1P5) Receptor Agonism

The lysophospholipid sphingosine-1-phosphate (S1P) signals through five G-protein coupled receptors (S1P1–5). S1P5 is heavily expressed in oligodendrocytes and plays a critical role in myelination, making it a prime target for multiple sclerosis (MS) therapies[1].

SAR Insights: Achieving selectivity for S1P5 over the ubiquitous S1P1 receptor is notoriously difficult. However, SAR studies on 6-arylamino-benzamides demonstrate that incorporating substituents (such as fluorine or methyl groups) at the meta-position of the benzamide ring forces a steric conformation that is highly favored by the S1P5 binding pocket[1]. Furthermore, a 3-methyl-n-butoxy chain provides the exact hydrophobic volume required to stabilize the ligand within the receptor's transmembrane domain, yielding compounds like 6-[(4'-Fluoro-2',6'-dimethylphenyl)amino]-2-(3''-methyl-n-butoxy)benzamide with high S1P5 affinity[1].



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Caption: SAR logic for S1P5 receptor selectivity driven by steric fit and hydrophobicity.

## Multi-Target Alzheimer's Disease (AD) Ligands

In the context of AD, butoxy benzamides have been engineered as dual-target inhibitors of Acetylcholinesterase (AChE) and  $\beta$ -secretase (BACE-1). For example, N-(2-(1H-indol-3-yl)ethyl)-4-butoxybenzamide derivatives utilize the butoxy chain to bridge the catalytic active site and the peripheral anionic site (PAS) of AChE[2]. The ether oxygen participates in hydrogen bonding, while the lipophilic tail prevents A $\beta$  aggregation by blocking the PAS, achieving Kivalues in the nanomolar range[2].

## Protocol 1: Self-Validating Radioligand Binding Assay for S1P5 Selectivity

- Step 1: Membrane Preparation. Isolate CHO cell membranes stably expressing human S1P5. Causality: Stably transfected CHO cells ensure a high, consistent receptor density, minimizing background noise from endogenous lipid receptors.
- Step 2: Radioligand Competition. Incubate membranes with 0.1 nM [<sup>32</sup>P]-S1P and varying concentrations of the butoxy benzamide ligand (10 pM to 10  $\mu$ M). Causality: A broad concentration gradient is required to accurately capture the sigmoidal dose-response curve and calculate the IC<sub>50</sub>.
- Step 3: Internal Validation. Run parallel wells with 1  $\mu$ M unlabeled S1P (positive control) and a known S1P1-specific agonist (e.g., SEW2871). Causality: The unlabeled S1P defines the assay's floor (non-specific binding), while the S1P1 agonist proves the assay can distinguish receptor subtypes, validating the selectivity claim.
- Step 4: Filtration and Scintillation. Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters, followed by liquid scintillation counting. Causality: Rapid filtration traps the membrane-bound radioligand while washing away unbound probes, preventing equilibrium shift during measurement.

## Antimicrobial Applications: LpxC Inhibition

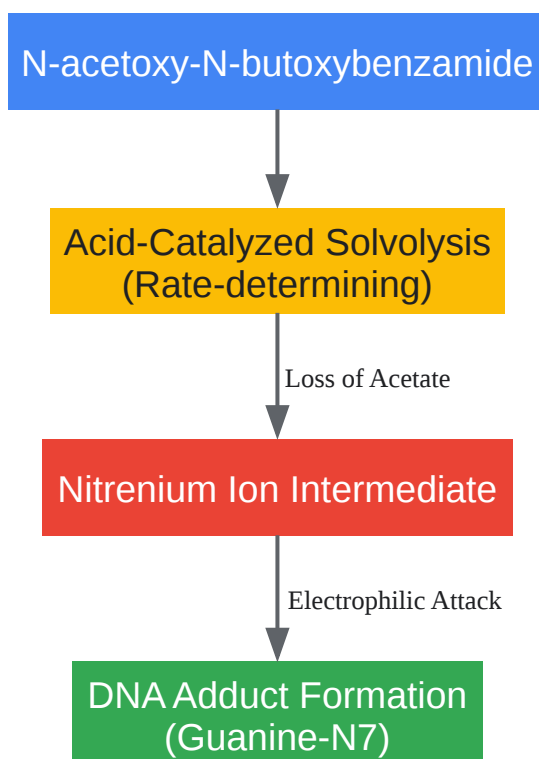
The rise of multidrug-resistant (MDR) *Pseudomonas aeruginosa* requires novel therapeutic targets. LpxC, a zinc-dependent metallo-amidase, is essential for Lipid A biosynthesis in Gram-negative bacteria[3].

SAR Insights: In silico screening and molecular dynamics simulations have identified butoxy benzamide derivatives (e.g., N-[(1S,2R)-2-aminocyclohexyl]-4-butoxybenzamide) as potent LpxC inhibitors[3]. The SAR dictates that a zinc-binding group (such as a hydroxamate) is required to chelate the catalytic Zn<sup>2+</sup> ion, while the 4-butoxybenzamide moiety acts as a hydrophobic tail. This tail mimics the natural hydroxymyristoyl acyl chain of the substrate, anchoring the inhibitor deeply within the hydrophobic tunnel of LpxC via non-polar interactions, resulting in highly favorable docking scores (e.g., -7.923 kcal/mol)[3].

## Toxicological SAR: Mutagenic N-acyloxy-N-alkoxyamides

While butoxy benzamides have therapeutic potential, specific structural modifications can render them highly toxic. N-acyloxy-N-alkoxyamides, specifically N-acetoxy-N-butoxybenzamides, are direct-acting mutagens[4].

SAR Insights: These compounds possess an anomeric amide nitrogen bearing two electronegative oxygen atoms. The SAR for their mutagenicity is heavily dependent on hydrophobicity (Log P) and the stability of the leaving group (pKa of the carboxylic acid)[4][5]. They undergo acid-catalyzed solvolysis (with a Hammett  $\rho^+$  value of -1.4), generating a highly reactive electrophilic nitrenium ion[4]. The butoxy chain increases the molecule's Log P, enhancing its ability to intercalate into the DNA major groove, where the nitrenium ion subsequently attacks the N7 position of Guanine to form covalent adducts[4][5].



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Caption: Mutagenic activation pathway of N-acetoxy-N-butoxybenzamides via nitrenium ions.

## Protocol 2: Direct-Acting Mutagenicity Assay (Ames TA100)

- Step 1: Strain Preparation. Culture *Salmonella typhimurium* TA100 overnight. Causality: TA100 carries a base-pair substitution mutation at the *hisG* gene, making it specifically sensitive to electrophilic nitrenium ions that attack Guanine-N7.
- Step 2: Metabolic Exclusion. Prepare the agar plates without the S9 mammalian liver extract fraction. Causality: Because N-acyloxy-N-alkoxyamides undergo spontaneous acid-catalyzed solvolysis, excluding S9 proves that the mutagenicity is direct-acting and not an artifact of hepatic metabolism.
- Step 3: Compound Incubation & Plating. Add the butoxy benzamide derivative dissolved in DMSO to the top agar containing trace histidine, then pour over minimal agar plates. Causality: Trace histidine allows for a few initial cell divisions, which is mechanistically required for the DNA damage to be fixed into a permanent mutation before the cells arrest.

- Step 4: Internal Validation. Include a vehicle control (DMSO) and a known direct-acting mutagen (e.g., sodium azide). Causality: Sodium azide confirms the reversion capability of the TA100 batch, while DMSO establishes the spontaneous reversion baseline, ensuring any observed spike in colony count is statistically significant.

## Quantitative SAR Data Summary

The following table synthesizes the quantitative impact of structural modifications on the butoxy benzamide scaffold across different biological targets:

Compound Class	Target System	Key Structural Modification	Primary SAR Effect	Quantitative Metric
6-arylamino benzamides	S1P5 Receptor	Meta-fluoro/methyl on benzamide ring	Enhances steric fit for S1P5 over S1P1	Ki= ~10–50 nM
4-butoxybenzamides	LpxC ( <i>P. aeruginosa</i> )	Addition of zinc-binding hydroxamate	Anchors in hydrophobic pocket	Docking score: -7.92 kcal/mol
Indolyl-butoxybenzamides	AChE / BACE-1	Butoxy linker tethered to indole ring	Dual binding to catalytic & PAS sites	Ki= 6.47 nM
N-acetoxy-N-butoxybenzamides	DNA (Mutagenicity)	Variations in Log P (hydrophobicity)	Increases DNA intercalation and adducts	TA100 Revertants/ $\mu$ mol > 1000

## Conclusion

The butoxy benzamide scaffold is a powerful tool in medicinal chemistry. By carefully modulating the electronics of the benzamide ring and the lipophilicity of the butoxy chain, researchers can design highly selective GPCR agonists, potent antimicrobial enzyme inhibitors, or multi-target neuroprotective agents. Conversely, understanding the toxicological SAR of this scaffold—specifically the danger of anomeric amide nitrogen substitutions—is critical for filtering out genotoxic liabilities early in the drug development pipeline.

## References

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